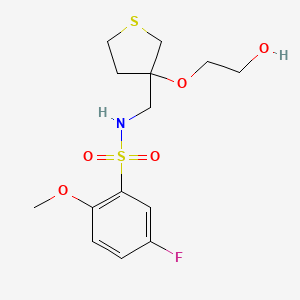

5-fluoro-N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-2-methoxybenzenesulfonamide

描述

属性

IUPAC Name |

5-fluoro-N-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]-2-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20FNO5S2/c1-20-12-3-2-11(15)8-13(12)23(18,19)16-9-14(21-6-5-17)4-7-22-10-14/h2-3,8,16-17H,4-7,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYEINTRAPGHXCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)S(=O)(=O)NCC2(CCSC2)OCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20FNO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

5-Fluoro-N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-2-methoxybenzenesulfonamide is a synthetic compound that has garnered interest for its potential biological activities, particularly in the realm of antiviral properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 365.4 g/mol. Its structure includes a sulfonamide group, a methoxy group, and a tetrahydrothiophene moiety, which are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 365.4 g/mol |

| CAS Number | 2309573-43-9 |

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors involved in viral replication and cellular processes. The hydroxyethoxy group enhances solubility and bioavailability, potentially facilitating better interaction with target sites within cells.

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antiviral properties, particularly against hepatitis B virus (HBV) and human immunodeficiency virus (HIV). For instance, related nucleoside analogs have shown effective inhibition of HBV polymerase with IC50 values in the low nanomolar range .

Research Findings

Several studies have been conducted to evaluate the biological activity of this compound and its analogs:

- Antiviral Efficacy : A study demonstrated that certain analogs of this compound exhibited potent anti-HBV activity, with effective concentrations (EC50) as low as 7.8 nM for prodrugs derived from similar structures. This suggests that modifications to the core structure can enhance antiviral potency .

- Cytotoxicity Assessment : In vitro assays have shown that these compounds typically exhibit low cytotoxicity at therapeutic concentrations, making them promising candidates for further development in antiviral therapies .

- Mechanistic Insights : The mechanism involves the inhibition of viral polymerases, which are critical for viral replication. Compounds similar to this compound have been shown to selectively inhibit HBV polymerase without significantly affecting human DNA polymerases, indicating a favorable safety profile .

Case Study 1: Anti-HBV Activity

A recent investigation focused on the synthesis of various nucleoside analogs related to the compound . The study highlighted that while some compounds lacked direct antiviral activity, their prodrugs demonstrated significant efficacy against HBV replication in cell-based assays.

Case Study 2: HIV Inhibition

Another study evaluated the antiviral properties against HIV, revealing that certain derivatives exhibited promising activity with EC50 values comparable to established antiretroviral agents. This positions the compound as a potential candidate for dual-action antiviral therapies targeting both HBV and HIV.

相似化合物的比较

Comparison with Structurally Similar Compounds

Core Structural Differences

Benzenesulfonamide vs. Thiophenesulfonamide :

The target compound’s benzenesulfonamide core distinguishes it from thiophenesulfonamide derivatives, such as 5-chloro-N-[(3-fluoro-4-methoxyphenyl)methyl]-N-(hexahydro-2-oxo-1H-azepin-3-yl)-4-nitro-2-thiophenesulfonamide (). The benzene ring in the target may confer greater aromatic stability compared to thiophene, which has a sulfur-containing heterocycle. Thiophenesulfonamides are often explored for pesticidal or antimicrobial activities .- Tetrahydrothiophene vs. In contrast, benzo[b]thiophene derivatives (e.g., 2-phenylbenzo[b]thiophene-3-ethanamine in ) have fused aromatic systems, which may improve binding to hydrophobic enzyme pockets in antipsychotic applications .

Functional Group Variations

- Fluoro vs. Chloro/Nitro Substituents: The 5-fluoro group on the target’s benzene ring may improve metabolic stability and membrane permeability compared to chloro or nitro substituents in analogs like 5-chloro-4-nitrothiophenesulfonamide ().

Hydroxyethoxy Side Chain :

The 2-hydroxyethoxy group on the tetrahydrothiophene ring introduces hydrophilicity, contrasting with lipophilic side chains in pesticidal sulfonylureas (e.g., triflusulfuron methyl ester, ) or antipsychotic benzo[b]thiophene derivatives (). This could enhance aqueous solubility, a critical factor in drug bioavailability .

Pharmacological and Agrochemical Context

- Antipsychotic Potential: While benzo[b]thiophene-3-ethanamine derivatives () demonstrate dopaminergic or serotonergic activity, the target’s tetrahydrothiophene and hydroxyethoxy groups may shift its target profile. The absence of an aromatic amine (common in CNS drugs) suggests divergent mechanisms .

Pesticidal Sulfonamides :

Sulfonylurea herbicides like metsulfuron methyl ester () inhibit acetolactate synthase (ALS) in plants. The target’s benzenesulfonamide group shares structural motifs with these ALS inhibitors, though its hydroxyethoxy side chain and fluorine substitution may reduce herbicidal activity .

Physicochemical Properties

- Hydrophilicity : The hydroxyethoxy group likely increases water solubility compared to fully lipophilic analogs (e.g., ethofumesate in ).

Data Table: Key Structural and Functional Comparisons

常见问题

Q. What are the recommended synthetic routes for this compound, and how can researchers optimize yield and purity?

Methodological Answer: Synthesis typically involves multi-step reactions, including sulfonamide coupling and functional group modifications. For example:

- Step 1: Start with 5-fluoro-2-methoxybenzenesulfonyl chloride. React with a tetrahydrothiophene derivative containing a hydroxyethoxy group under basic conditions (e.g., NaH in THF) to form the sulfonamide bond .

- Step 2: Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) for purification. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

- Optimization: Apply Design of Experiments (DoE) to vary reaction time, temperature, and stoichiometry. Statistical models (e.g., response surface methodology) can identify optimal conditions .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR: Use , , and -NMR (COSY, HSQC) to confirm the sulfonamide linkage, fluorine substituent, and tetrahydrothiophene ring structure. Compare chemical shifts with analogous sulfonamides (e.g., 3-amino-N-(4-chloro-phenyl)-4-morpholin-4-yl-benzenesulfonamide) .

- X-ray Crystallography: Resolve ambiguities in stereochemistry or regiochemistry, as demonstrated for structurally similar benzofuran derivatives .

- HRMS: Validate molecular formula using high-resolution mass spectrometry (ESI+ mode) .

Q. How can researchers assess the solubility and stability of this compound in aqueous and organic solvents?

Methodological Answer:

- Solubility Screening: Use shake-flask method in PBS (pH 7.4), DMSO, and ethanol. Quantify via UV-Vis spectroscopy at λmax (calibrated with standard curves) .

- Stability Studies: Incubate the compound at 25°C and 40°C for 72 hours. Monitor degradation via HPLC and identify byproducts using LC-MS .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., overlapping NMR peaks) be resolved?

Methodological Answer:

- Dynamic NMR: Apply variable-temperature -NMR to separate overlapping peaks caused by conformational exchange in the tetrahydrothiophene ring .

- Computational Modeling: Use DFT calculations (e.g., Gaussian 09) to predict chemical shifts and compare with experimental data. This approach resolved ambiguities in fluorinated benzamide derivatives .

Q. What strategies are effective for designing bioactivity assays targeting sulfonamide-based inhibitors?

Methodological Answer:

- Enzyme Inhibition Assays: Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity to target enzymes (e.g., carbonic anhydrase). Include positive controls like ethoxzolamide .

- Cellular Uptake Studies: Label the compound with -MRI probes or fluorescent tags (e.g., BODIPY) to track intracellular localization in live-cell imaging .

Q. How can researchers address low reproducibility in synthetic batches?

Methodological Answer:

- Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .

- Quality-by-Design (QbD): Define critical quality attributes (CQAs) such as residual solvents and byproduct levels. Use failure mode analysis (FMEA) to prioritize process variables .

Q. What computational tools are suitable for predicting the compound’s pharmacokinetic properties?

Methodological Answer:

- ADMET Prediction: Use SwissADME or ADMETLab 2.0 to estimate logP, blood-brain barrier permeability, and CYP450 inhibition. Validate with experimental data from in vitro microsomal assays .

- Molecular Dynamics (MD): Simulate interactions with lipid bilayers to predict membrane permeability .

Data Contradiction Analysis

Q. How to interpret conflicting bioactivity data across different assay platforms?

Methodological Answer:

- Assay Cross-Validation: Compare results from orthogonal assays (e.g., SPR vs. fluorescence-based). For example, discrepancies in IC50 values may arise from fluorophore interference .

- Meta-Analysis: Aggregate data from published analogs (e.g., triflusulfuron methyl ester) to identify structure-activity trends .

Experimental Design Considerations

Q. What controls are essential in biological studies to account for off-target effects?

Methodological Answer:

Q. How to design a stability-indicating HPLC method for forced degradation studies?

Methodological Answer:

- Degradation Conditions: Expose the compound to acid (0.1M HCl), base (0.1M NaOH), oxidative (3% H2O2), and photolytic (ICH Q1B guidelines) stress.

- Method Development: Optimize column (C8 or C18), mobile phase (e.g., 0.1% TFA in acetonitrile/water), and gradient to separate degradation products. Validate per ICH Q2(R1) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。